![molecular formula C11H11N5O B1455552 7-(2-Aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-on CAS No. 1306738-31-7](/img/structure/B1455552.png)
7-(2-Aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-on
Übersicht
Beschreibung
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrazole, pyridine, and pyrimidine moieties, making it a versatile scaffold for the development of new chemical entities.
Wissenschaftliche Forschungsanwendungen
Anti-mycobacterial Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines, including 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, as potent inhibitors of mycobacterial ATP synthase. This mechanism is crucial for the treatment of Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis. A study demonstrated that various analogues of this compound exhibited significant in vitro growth inhibition against M.tb, with some showing low toxicity towards mammalian cells and favorable pharmacokinetic profiles .
Structure-Activity Relationship (SAR) Studies
The SAR studies conducted on derivatives of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one revealed that specific substitutions at the 3 and 5 positions of the pyrazolo core significantly influenced their anti-mycobacterial potency. For instance, compounds with a 3-(4-fluoro)phenyl group demonstrated enhanced activity compared to others .
Compound | Substituent | MIC (µg/mL) |
---|---|---|
11 | 4-Fluoro | 0.40 |
12 | 4-Methoxy | 0.73 |
13 | No Substituent | 0.88 |
Other Therapeutic Uses
In addition to its anti-mycobacterial properties, this compound has shown potential in other therapeutic areas:
- Cancer Therapy : Pyrazolo[1,5-a]pyrimidines have been investigated as inhibitors of various kinases involved in cancer progression. Their ability to modulate cell signaling pathways makes them candidates for targeted cancer therapies .
- Neuroprotection : Some derivatives have been explored for neuroprotective effects in models of neurodegenerative diseases. Their mechanism may involve the modulation of neuroinflammatory pathways .
Case Study 1: Inhibition of Mycobacterial ATP Synthase
A comprehensive study synthesized a series of pyrazolo[1,5-a]pyrimidin-7-amines and evaluated their activity against M.tb. The most promising compounds were identified based on their ability to inhibit ATP synthesis in mycobacterial cultures. The study reported that compounds with specific electronic properties at the substituent positions exhibited superior inhibitory activity .
Case Study 2: Structure-Activity Relationship Analysis
Another investigation focused on the SAR of various derivatives of this compound. The findings indicated that small electron-donating groups significantly enhanced activity against M.tb. Compounds with bulky substituents were generally less effective due to steric hindrance affecting binding affinity .
Wirkmechanismus
Target of Action
- CDK2 is a protein kinase that plays a crucial role in cell proliferation. It phosphorylates key components involved in cell cycle progression and is implicated in cancer development and progression .
Mode of Action
- The compound binds to the active site of CDK2, inhibiting its activity. This disruption prevents phosphorylation of critical cell cycle regulators, leading to cell cycle arrest and inhibition of tumor growth . The compound induces alterations in cell cycle progression, contributing to its anti-proliferative effects. Additionally, it triggers apoptosis within cancer cells, further limiting their growth .
Biochemical Pathways
- By inhibiting CDK2, the compound disrupts cell cycle checkpoints, preventing cell division and promoting apoptosis. This impacts downstream pathways involved in cell survival, proliferation, and DNA repair .
Pharmacokinetics
- The compound’s absorption depends on its physicochemical properties, such as lipophilicity and solubility. It distributes to target tissues, including tumor cells. Metabolic enzymes process the compound, affecting its bioavailability. Elimination occurs via renal or hepatic routes.
Result of Action
- The compound disrupts cell cycle regulation, leading to cell cycle arrest and apoptosis. It also affects downstream signaling pathways involved in cancer progression . Within cancer cells, it induces cell death and inhibits proliferation, ultimately suppressing tumor growth .
Action Environment
- The compound’s efficacy and stability may be influenced by factors such as pH, temperature, and interactions with other molecules. Environmental conditions impact its performance in vivo .
For further details, you can refer to the original research article .
Biochemische Analyse
Biochemical Properties
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation. The compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity . This interaction is facilitated by hydrogen bonding with key amino acid residues in the enzyme’s active site. Additionally, 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been shown to interact with other proteins involved in cell cycle regulation, further highlighting its importance in biochemical pathways .
Cellular Effects
The effects of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to the inhibition of cell proliferation . This effect is primarily due to its interaction with CDK2, which is essential for the transition from the G1 to the S phase of the cell cycle. Furthermore, 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been observed to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, further influencing cell function .
Molecular Mechanism
At the molecular level, 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 activity by binding to its active site . This binding prevents the phosphorylation of key substrates required for cell cycle progression. Additionally, the compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins . These changes in gene expression contribute to the observed cellular effects, including cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its ability to induce cell cycle arrest and apoptosis . These findings suggest that 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a stable and effective compound for biochemical research .
Dosage Effects in Animal Models
The effects of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one vary with different dosages in animal models. At lower dosages, the compound effectively inhibits CDK2 activity and induces cell cycle arrest without causing significant toxicity . At higher dosages, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, while conjugation reactions facilitate its excretion . The compound’s metabolism affects its bioavailability and efficacy, making it essential to understand these pathways for therapeutic development .
Transport and Distribution
Within cells and tissues, 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, it accumulates in specific compartments, such as the nucleus, where it exerts its effects on CDK2 and other target proteins . The compound’s distribution is crucial for its activity and effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is primarily in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus . The compound’s activity and function are closely linked to its subcellular localization, as it needs to be in proximity to its target proteins to exert its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves the reaction of 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione with various diketones or β-ketoesters . The reaction conditions often include the use of aromatic aldehydes and arenediazonium salts to form the respective arylidenes and arylhydrazo derivatives . These reactions are usually carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized for different applications in medicinal chemistry and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Uniqueness
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique combination of pyrazole, pyridine, and pyrimidine rings, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple molecular targets makes it a versatile compound for drug development and other scientific applications .
Biologische Aktivität
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and molecular interactions based on recent research findings.
- Chemical Formula : CHNO
- Molecular Weight : 229.24 g/mol
- CAS Number : 56723908
Synthesis of the Compound
The synthesis of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves cyclization reactions that allow for the introduction of various functional groups. The synthetic methodologies typically include:
- Cyclization of 5-aminopyrazoles with N-Boc-α-amino acid-derived ynones.
- Transformation of ester and Boc-amino functions to yield the final product.
This synthetic versatility facilitates the exploration of structure-activity relationships (SAR) that are crucial for optimizing biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine exhibit significant anticancer effects against various cancer cell lines. Notably:
- Cell Lines Tested : MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
- Key Findings :
- Compound 7b showed potent cytotoxicity across all tested cell lines.
- Compound 15b induced G2/M phase cell cycle arrest in HepG2 cells, indicating its potential as a chemotherapeutic agent.
- Compound 7c demonstrated excellent gastrointestinal absorption and potential blood-brain barrier (BBB) permeability, making it a promising candidate for further development .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Cathepsin K Inhibition : A series of derivatives were tested for their inhibitory activity against cathepsin K, an enzyme implicated in bone resorption and cancer metastasis. The most active compounds exhibited moderate inhibition with Ki values greater than 77 μM .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding modes of these compounds within enzyme active sites. These studies provide insights into how structural modifications can enhance binding affinity and specificity:
- Docking simulations indicated that certain substitutions at the pyrazole ring significantly improve interaction with target enzymes .
Case Studies
Several case studies highlight the therapeutic potential of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one:
Study | Focus | Key Results |
---|---|---|
Study 1 | Anticancer Evaluation | Compound 7b showed broad-spectrum anticancer activity against MCF7, HepG2, and HCT116 with IC50 values in low micromolar range. |
Study 2 | Enzyme Inhibition | Derivatives demonstrated moderate inhibition against cathepsin K; structural modifications led to enhanced activity. |
Study 3 | Molecular Docking | Insights into binding interactions were gained; specific substitutions improved binding affinities significantly. |
Eigenschaften
IUPAC Name |
11-(2-aminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c12-3-6-15-5-2-9-8(11(15)17)7-13-10-1-4-14-16(9)10/h1-2,4-5,7H,3,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFTYBNQXHKNQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.